Diethyl 2,3-quinolinedicarboxylate
Overview
Description
Diethyl 2,3-quinolinedicarboxylate is a chemical compound with the molecular formula C15H15NO4 . It has a molecular weight of 273.288 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, Dimethyl quinoline-2,3-dicarboxylate, has been synthesized by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a melting point of 54-56°C, a boiling point of 370°C, and a density of 1.211 . Its flash point is 177.8°C .Scientific Research Applications
Synthesis of Various Compounds
Diethyl 2,3-quinolinedicarboxylate is extensively used in the synthesis of diverse organic compounds. For instance, it plays a crucial role in the formation of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. These compounds are created through the reaction of quinolinediones and diethyl acetylenedicarboxylate, showcasing the versatility of this compound in organic synthesis (El-Sheref et al., 2017).
Key Intermediate in Organic Chemistry
In the field of organic chemistry, this compound serves as a vital intermediate. It has found applications in the production of dyes, medicines, and pesticides. Its role as an intermediate indicates its significance in various chemical syntheses, influencing a broad spectrum of applications beyond its immediate chemical characteristics (Hunsheng & Heng, 2014).
Advancement in Cyclization Techniques
Cyclization techniques involving this compound have been explored for the efficient production of quinolone derivatives. The use of palladium-catalyzed intermolecular cyclocarbonylation illustrates this compound's utility in advanced organic synthesis, leading to the creation of triethoxycarbonyl-2,3-dihydro-4(1H)-quinolinone derivatives (Okuro & Alper, 2012).
Catalytic and Synthetic Applications
The use of this compound in catalytic and synthetic applications is highlighted in the dehydrogenation of tetrahydroquinolines to quinolines. This process showcases its importance in facilitating chemical reactions and contributing to the development of new synthetic methodologies (Bang & Kim, 2018).
Green Chemistry Applications
This compound's utility extends to green chemistry, where it is used as a solvent in organic reactions. Its employment in environmentally friendly processes like the synthesis of substituted quinolines through Friedlander annulation emphasizes its role in sustainable and efficient chemical practices (Yang, Tan & Gu, 2012).
Safety and Hazards
Properties
IUPAC Name |
diethyl quinoline-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-14(17)11-9-10-7-5-6-8-12(10)16-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBEQVDQPLOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446955 | |
Record name | Diethyl 2,3-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32413-08-4 | |
Record name | Diethyl 2,3-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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